

Tocophersolan (TPGS): A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Tocophersolan

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An In-depth Review of D- α -Tocopheryl Polyethylene Glycol 1000 Succinate (TPGS) for Pharmaceutical Research and Development

D- α -tocopheryl polyethylene glycol 1000 succinate (TPGS), a water-soluble derivative of natural vitamin E, has emerged as a versatile and invaluable excipient in the pharmaceutical industry.^{[1][2][3]} Approved by the FDA as a safe pharmaceutical adjuvant, TPGS offers a unique combination of properties that address several key challenges in drug delivery, particularly for poorly soluble and permeable drug candidates.^{[1][2][3]} This technical guide provides a comprehensive overview of TPGS, summarizing its physicochemical properties, detailing its multifaceted applications in drug delivery, and providing insights into relevant experimental protocols and biological mechanisms of action for researchers, scientists, and drug development professionals.

Physicochemical Properties of Tocophersolan (TPGS)

TPGS is an amphiphilic molecule synthesized by the esterification of vitamin E succinate with polyethylene glycol (PEG) 1000.^{[1][2]} This structure, comprising a lipophilic α -tocopherol tail and a hydrophilic PEG head, imparts surfactant-like properties, making it an effective solubilizer, emulsifier, and stabilizer.^{[1][4][5]}

Table 1: Key Physicochemical Properties of TPGS

Property	Value	References
Molecular Weight	~1513 g/mol	[6][7][8]
Hydrophilic-Lipophilic Balance (HLB)	13.2	[5][6][9][10][11]
Critical Micelle Concentration (CMC)	0.02% w/w (or wt%)	[2][6][8][9][10][12]
Melting Point	37-41 °C	[5][6][7]
Appearance	White to light tan waxy solid	[6][7]
Solubility in Water	~20% w/w at 20°C	[5][6]

Core Applications in Drug Delivery

The unique characteristics of TPGS have led to its widespread investigation and application in various drug delivery strategies.

Solubility and Bioavailability Enhancement

TPGS is highly effective at enhancing the aqueous solubility of poorly water-soluble drugs, which fall under the Biopharmaceutics Classification System (BCS) class II and IV.[1][3][13] By forming micelles at concentrations above its low CMC, TPGS can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and dissolution rate.[2][5] For instance, TPGS has been shown to significantly increase the solubility of the anti-cancer drug paclitaxel.[5][14] This enhancement in solubility often translates to improved oral bioavailability.[1][15] Studies have demonstrated that co-administration of TPGS can significantly increase the plasma concentration of drugs like paclitaxel.[14]

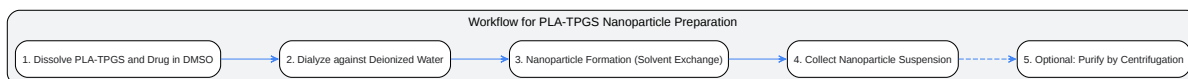
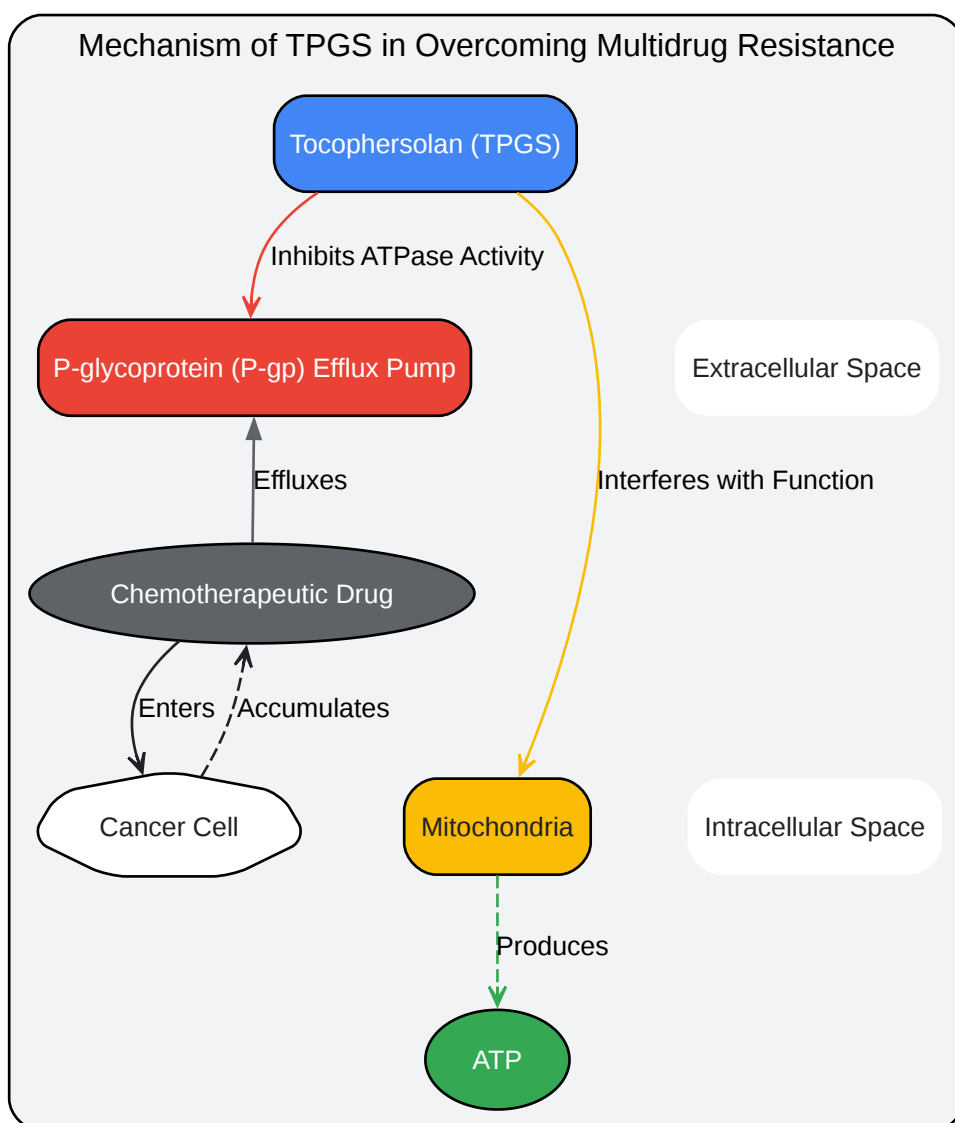
P-glycoprotein (P-gp) Inhibition and Overcoming Multidrug Resistance (MDR)

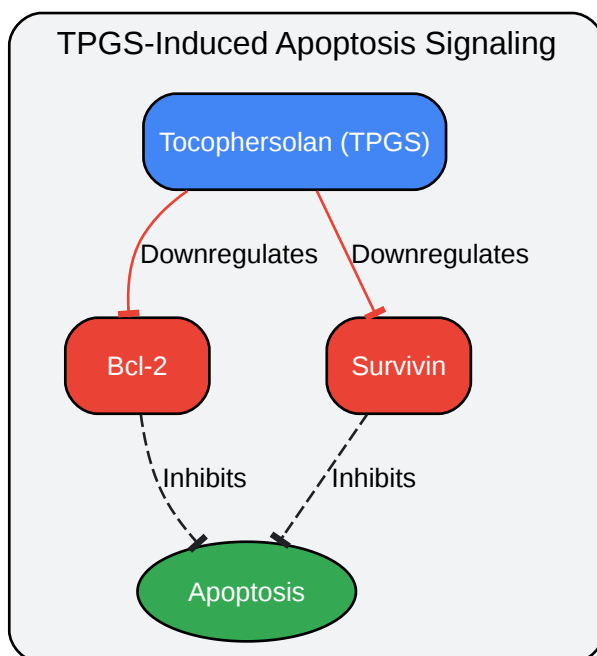
One of the most significant attributes of TPGS is its ability to inhibit the P-glycoprotein (P-gp) efflux pump.[1][2][16] P-gp is a key contributor to multidrug resistance (MDR) in cancer cells, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing

their intracellular concentration and efficacy.[\[1\]](#)[\[16\]](#) TPGS can reverse this resistance by inhibiting P-gp function.[\[1\]](#)[\[16\]](#) The primary mechanisms of P-gp inhibition by TPGS include:

- **Inhibition of P-gp ATPase Activity:** TPGS has been shown to inhibit the ATPase activity of P-gp, which is essential for the energy-dependent efflux of drugs.[\[4\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **Modulation of Membrane Fluidity:** At higher concentrations, TPGS can alter the fluidity of the cell membrane, which may indirectly affect P-gp function.[\[4\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Mitochondrial Interference:** Some studies suggest that TPGS-based nanoparticles can interfere with mitochondrial function, leading to a reduction in ATP production, which in turn limits the energy available for P-gp-mediated drug efflux.[\[21\]](#)

This P-gp inhibitory activity makes TPGS a valuable component in formulations designed to overcome MDR in cancer therapy.[\[1\]](#)[\[22\]](#)





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References

- 1. Recent Advances in the Application of Vitamin E TPGS for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The applications of Vitamin E TPGS in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. healthsciencesbulletin.com [healthsciencesbulletin.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Properties of Vitamin E TPGS [tpgs.com]
- 8. brookhaveninstruments.com [brookhaveninstruments.com]

- 9. Vitamin E TPGS as a molecular biomaterial for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Is TPGS? | Antares Health Products [tpgs.com]
- 11. Vitamin E TPGS-Based Nanomedicine, Nanotheranostics, and Targeted Drug Delivery: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micellization of D- α -tocopheryl polyethylene glycol 1000 succinate (TPGS 1000): Thermodynamics and related Solute solvent interactions. – Oriental Journal of Chemistry [orientjchem.org]
- 13. PMC Isochem | Vitamin E TPGS | Tocophersolan for Drug Delivery [pharmacompass.com]
- 14. Enhanced oral paclitaxel absorption with vitamin E-TPGS: effect on solubility and permeability in vitro, in situ and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TPGS Absorption & Bioavailability Enhancer - Vitamin E TPGS [tpgs.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Mechanisms of TPGS and its derivatives inhibiting P-glycoprotein efflux pump and application for reversing multidrug resistance in hepatocellular carcinoma - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent Advances in Vitamin E TPGS-Based Organic Nanocarriers for Enhancing the Oral Bioavailability of Active Compounds: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Paclitaxel Nanocrystals for Overcoming Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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